4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide (CAS 852527-60-7) is a bifunctional fluorous linker characterized by a highly hydrophobic perfluorohexyl terminus and a reactive primary azide group separated by a three-carbon aliphatic spacer. In procurement and material design, it serves as a premium fluorous tag and surface-modification agent. Its primary value lies in its ability to impart extreme hydrophobicity, lipophobicity, and distinct XPS-detectable fluorine signatures to organic and inorganic substrates via rapid, metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed click chemistry (CuAAC) [1].
Substituting this compound with generic non-fluorinated azides completely eliminates the ability to generate superhydrophobic surfaces or multiplexed XPS tracer signals. Conversely, attempting to use direct perfluoroalkyl azides (lacking a hydrocarbon spacer) or shorter-spacer analogs severely compromises reaction kinetics. The strong electron-withdrawing nature of a perfluoroalkyl chain dramatically reduces the nucleophilicity of adjacent azide groups. The specific three-carbon spacer in 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide effectively insulates the azide moiety from the inductive effects of the fluorinated tail, ensuring that the azide retains the high reactivity of a standard primary aliphatic azide. This structural balance is critical for achieving quantitative yields in mild, room-temperature SPAAC reactions on sensitive biological or electronic interfaces [1].
To achieve dense fluorous functionalization without metal contamination, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide demonstrates rapid strain-promoted azide-alkyne cycloaddition (SPAAC) on bicyclononyne-modified silicon nitride surfaces. Quantitative XPS and contact angle tracking show that the cycloaddition reaches completion in 5 to 6 hours at room temperature, yielding a highly hydrophobic surface [1]. In contrast, direct perfluoroalkyl azides lacking a sufficient aliphatic spacer exhibit significantly slower kinetics due to inductive electron withdrawal, making them unsuitable for rapid, mild surface grafting [1].
| Evidence Dimension | Reaction completion time for surface-bound SPAAC |
| Target Compound Data | 5 to 6 hours (room temperature, metal-free) |
| Comparator Or Baseline | Direct perfluoroalkyl azides (slower kinetics, incomplete conversion in equivalent timeframes) |
| Quantified Difference | Target compound maintains standard primary azide reactivity, avoiding the kinetic penalty of unspaced fluorous tags. |
| Conditions | 10 mM azide reacting with bicyclononyne-functionalized Si3N4. |
Enables the rapid manufacturing of metal-free superhydrophobic coatings on sensitive semiconductor or biological substrates where copper catalysts are prohibited.
In the fabrication of multiplexed conjugated polymer microelectrodes, verifying the spatial resolution of distinct chemical zones requires unambiguous elemental tracers. The 13 fluorine atoms in 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide provide a massive, highly localized F 1s XPS signal and a dramatic increase in the F/C atomic ratio upon successful electroclick conjugation [1]. Standard alkyl azides or low-fluorine tags blend into the background carbon and nitrogen signals of the underlying poly(azido styrene) or PEDOT matrices, making spatial quantification impossible [1].
| Evidence Dimension | XPS elemental tracer contrast (F 1s signal) |
| Target Compound Data | Unambiguous F 1s mapping and high F/C ratio confirming localized functionalization. |
| Comparator Or Baseline | Non-fluorinated alkyl azides (zero F 1s contrast against polymer background). |
| Quantified Difference | Provides a distinct orthogonal elemental signature absent in baseline hydrocarbon azides. |
| Conditions | Electroclick modification of PEDOT/polystyrene microelectrodes. |
Essential for quality control and spatial validation in the procurement of materials for high-density biosensor arrays and patterned microelectronics.
The primary application of fluorous tags is the radical alteration of surface energy. Grafting 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide onto alkyne-terminated surfaces drastically shifts the wettability profile. Studies on functionalized Si3N4 demonstrate that the incorporation of the perfluorohexyl tail drives the water contact angle significantly higher, correlating directly with the F/C atomic ratio [1]. A standard non-fluorinated nonyl azide provides only moderate aliphatic hydrophobicity, failing to achieve the lipophobic and superhydrophobic properties required for anti-fouling applications [1].
| Evidence Dimension | Surface wettability (Water Contact Angle) |
| Target Compound Data | Generates highly hydrophobic, perfluorinated surface characteristics. |
| Comparator Or Baseline | Non-fluorinated nonyl azide (yields standard aliphatic hydrophobicity, lacks lipophobicity). |
| Quantified Difference | Target compound imparts dual hydrophobic/lipophobic properties distinctive to perfluoroalkyl chains. |
| Conditions | Covalent grafting onto solid substrates via click chemistry. |
Dictates the selection of this specific fluorous azide for anti-fouling coatings, microfluidic channel passivation, and moisture-barrier electronics.
Utilizing its rapid SPAAC reactivity to create hydrophobic, moisture-resistant barriers on silicon nitride or other microelectronic surfaces without introducing conductive copper contaminants [1].
Acting as an orthogonal XPS tracer and surface-energy modifier during the electroclick patterning of conductive polymers (e.g., PEDOT) to create distinct cell-binding and cell-repellent zones[2].
Serving as a highly reactive, easily removable fluorous tag for small molecules or peptides, enabling rapid purification via fluorous solid-phase extraction (FSPE) while avoiding the sluggish reactivity of unspaced perfluoroalkyl azides [1].
Irritant